molecular formula C22H17BrN4O3 B2588905 N-(2-bromophenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide CAS No. 1251595-84-2

N-(2-bromophenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Katalognummer: B2588905
CAS-Nummer: 1251595-84-2
Molekulargewicht: 465.307
InChI-Schlüssel: FHCUCMGDKBWRLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-bromophenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a heterocyclic compound featuring a pyridinone core (2-oxo-pyridin-1(2H)-yl) substituted with a 1,2,4-oxadiazole ring bearing an o-tolyl group. The acetamide linkage connects a 2-bromophenyl group to the pyridinone moiety. The 1,2,4-oxadiazole ring is a pharmacophore known for metabolic stability and hydrogen-bonding capacity, commonly utilized in drug design .

Eigenschaften

IUPAC Name

N-(2-bromophenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O3/c1-14-7-2-3-8-15(14)20-25-21(30-26-20)16-9-6-12-27(22(16)29)13-19(28)24-18-11-5-4-10-17(18)23/h2-12H,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCUCMGDKBWRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-bromophenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a complex organic compound featuring a 1,2,4-oxadiazole ring that has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Structure and Properties

The molecular formula of this compound is C22H17BrN4O3C_{22}H_{17}BrN_{4}O_{3}, with a molecular weight of 465.3 g/mol. The structure includes a bromophenyl group and a pyridine moiety, contributing to its potential pharmacological properties.

PropertyValue
Molecular FormulaC22H17BrN4O3C_{22}H_{17}BrN_{4}O_{3}
Molecular Weight465.3 g/mol
CAS Number1251595-84-2

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. A study highlighted that derivatives of 1,2,4-oxadiazoles demonstrated cytotoxic effects against various human cancer cell lines. For instance, one derivative showed an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including HeLa and CaCo-2 cells .

Further modifications to oxadiazole derivatives have resulted in compounds with enhanced antitumor activity. For example, certain derivatives exhibited IC50 values as low as 1.143 µM against renal cancer cell lines .

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial properties. The presence of the oxadiazole ring has been linked to the inhibition of bacterial growth and has shown efficacy against various pathogens .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. For instance, compounds featuring the oxadiazole structure have been reported to inhibit human deacetylase Sirtuin 2 (HDSirt2), carbonic anhydrase (CA), and histone deacetylase (HDAC), which play crucial roles in cellular regulation and cancer progression .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Anticancer Study : A derivative containing the oxadiazole ring was tested against multiple human tumor cell lines and displayed selective cytotoxicity with IC50 values ranging from 1.143 µM to 9.27 µM .
  • Antimicrobial Efficacy : Research demonstrated that derivatives of oxadiazoles showed promising activity against Mycobacterium tuberculosis (Mtb), comparable to standard treatments like isoniazid (INH) .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis with key examples from literature:

Compound Core Structure Key Substituents Notable Features
Target Compound Pyridinone + 1,2,4-oxadiazole 2-Bromophenyl, o-tolyl Bromine enhances lipophilicity; oxadiazole improves stability and binding affinity.
N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide (Compound 130, ) Urea + 1,2,4-oxadiazole 4-Fluorophenyl, methylphenyl Fluorine increases electronegativity; urea linker may enhance solubility.
N-(2-oxo-3-(2-(p-tolyl)hydrazineylidene)indolin-5-yl)acetamide (Compound 6a, ) Indolinone + hydrazine p-Tolyl, acetamide Hydrazineylidene group offers tautomerism; indolinone core may target kinases.
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide () Triazole + thioacetamide 4-Bromophenyl, pyridinyl, fluorophenyl Thioacetamide improves metabolic resistance; triazole enhances π-π interactions.
Physicochemical and Pharmacokinetic Properties (Hypothetical)
Property Target Compound Compound 130 Compound 6a Triazole Derivative
Molecular Weight ~450 g/mol ~400 g/mol ~350 g/mol ~418 g/mol
logP ~3.2 (estimated) ~2.8 ~2.5 ~3.5
Hydrogen Bond Donors 2 3 2 2
Hydrogen Bond Acceptors 6 7 5 6

Key Observations :

  • The target compound’s bromine substituent increases molecular weight and lipophilicity (logP ~3.2) compared to fluorine in Compound 130 (logP ~2.8) .
  • Thioacetamide derivatives (e.g., ) exhibit higher metabolic stability compared to acetamide-linked analogs due to sulfur’s resistance to hydrolysis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.